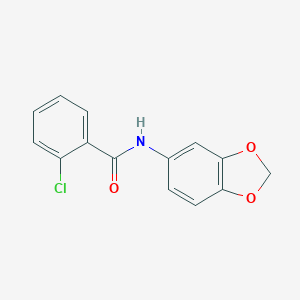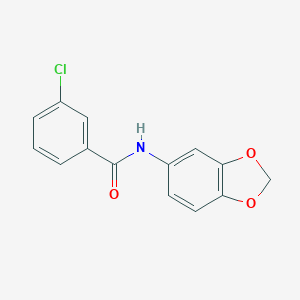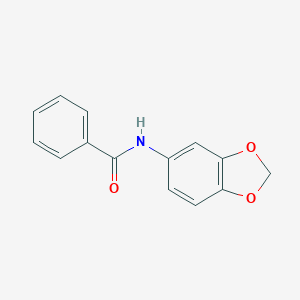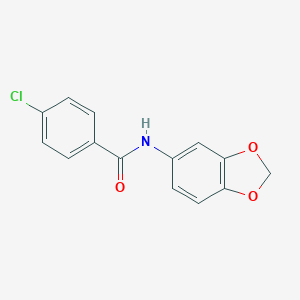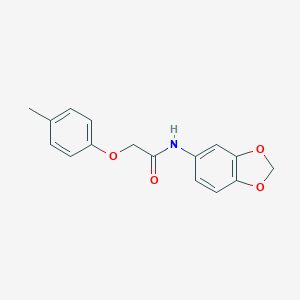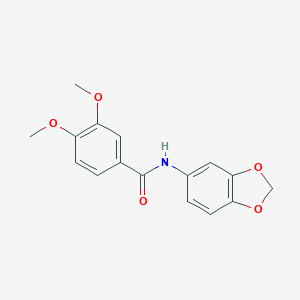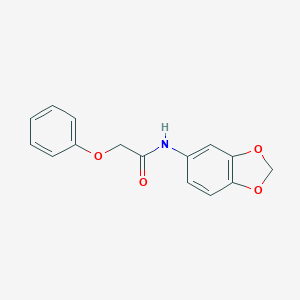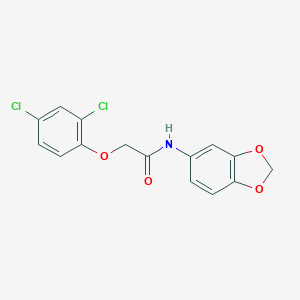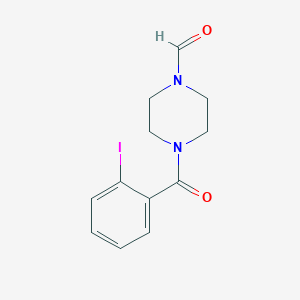
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with an iodobenzoyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde typically involves the reaction of 2-iodobenzoyl chloride with piperazine in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like cesium carbonate.
Major Products Formed
Oxidation: 4-(2-Iodobenzoyl)-1-piperazinecarboxylic acid.
Reduction: 4-(2-Iodobenzoyl)-1-piperazinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Iodobenzoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the iodobenzoyl group can enhance its binding affinity to certain targets, while the piperazine ring can provide structural flexibility.
Comparison with Similar Compounds
Similar Compounds
1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: Similar structure but with a pyrimidine ring instead of an aldehyde group.
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Contains an indole ring and a bromine atom in addition to the iodobenzoyl group.
Uniqueness
4-(2-Iodobenzoyl)piperazine-1-carbaldehyde is unique due to the combination of the iodobenzoyl group and the piperazine ring with an aldehyde functional group. This combination provides a versatile scaffold for further chemical modifications and potential biological activity.
Properties
Molecular Formula |
C12H13IN2O2 |
|---|---|
Molecular Weight |
344.15g/mol |
IUPAC Name |
4-(2-iodobenzoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H13IN2O2/c13-11-4-2-1-3-10(11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2 |
InChI Key |
FGCKWIDJNQZART-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


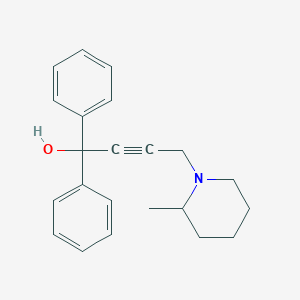
![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)
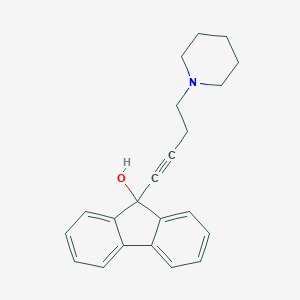
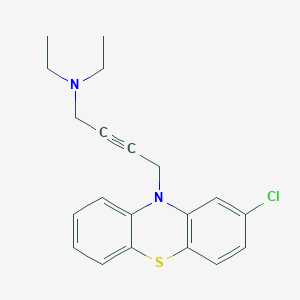
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
